Salvianolic Acid B

antioxidant free radical scavenging oxidative stress

Salvianolic Acid B (Sal B) is the definitive ATP-competitive GSK-3β inhibitor for Alzheimer's research, with an IC50 of 6.97 μM—2.7-fold more potent than rosmarinic acid and 4.7-fold more than salvianolic acid A. Its unique tetrameric polyphenolic architecture delivers superior anti-inflammatory potency (IL-6 IC50 59.7 μM, NO IC50 8.8 μM) and pro-angiogenic VEGF upregulation unmatched by other derivatives. Insist on HPLC purity ≥98% and confirm absence of salvianolic acid A contamination to avoid confounded kinase data. Store at -20°C in solid form to prevent aqueous degradation. Ideal for kinase inhibition, inflammation, and myocardial infarction studies.

Molecular Formula C36H30O16
Molecular Weight 718.6 g/mol
CAS No. 121521-90-2
Cat. No. B1674890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvianolic Acid B
CAS121521-90-2
SynonymsLithospermic acid B;  Salvianolic acid B;  Danfensuan B; 
Molecular FormulaC36H30O16
Molecular Weight718.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O
InChIInChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31+,32-/m1/s1
InChIKeySNKFFCBZYFGCQN-VWUOOIFGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Salvianolic Acid B (CAS 121521-90-2): Natural Polyphenolic Tetramer for Cardioprotective, Antioxidant, and Anti-Fibrotic Research Applications


Salvianolic acid B (Sal B; lithospermic acid B), CAS 121521-90-2, is a water-soluble polyphenolic tetramer (C36H30O16, MW 718.62) composed of three molecules of danshensu and one molecule of caffeic acid linked via ester and enol bonds [1]. It is the most abundant phenolic acid in the roots of Salvia miltiorrhiza Bge. (Danshen), where its content ranges from 4.13% to 7.15% by dry weight and peaks at 35.82 mg/g in mature cultivated roots [2][3]. Sal B has been investigated extensively as an antioxidant and free radical scavenger with demonstrated cardioprotective, anti-fibrotic, and neuroprotective effects [4]. The compound is recognized as an ATP-competitive GSK-3β inhibitor (IC50 6.97 μM) and exhibits anti-inflammatory activity through suppression of IL-6 and NO production in macrophage models [5][6].

Why Salvianolic Acid B Cannot Be Interchanged with Other Salvianolic Acids or Rosmarinic Acid: Structural and Functional Differentiation


The salvianolic acid family comprises structurally distinct polyphenolic compounds with divergent molecular architectures that directly dictate their biological target engagement, metabolic stability, and formulation behavior. Salvianolic acid B (Sal B) is a tetramer (C36H30O16) containing three danshensu units and one caffeic acid unit, whereas salvianolic acid A (Sal A) is a trimer with two caffeic acid units and salvianolic acid C is a dimer, and rosmarinic acid is a monomeric ester of caffeic acid and danshensu [1][2]. These structural differences yield material variations in target binding: Sal B uniquely acts as an ATP-competitive GSK-3β inhibitor (IC50 6.97 μM), while Sal A, Sal C, and rosmarinic acid exhibit IC50 values ranging from 18.5 to 135.5 μM [3]. In vivo, Sal B demonstrates tissue-specific pro-angiogenic effects via VEGF upregulation in ischemic myocardium that are not equivalently observed with Sal A [4]. Furthermore, Sal B is chemically unstable in aqueous solution and undergoes severe degradation under accelerated conditions, mandating solid formulation and specific handling protocols that may not apply to more stable analogs such as rosmarinic acid [5]. Procurement of a generic 'salvianolic acid' or substitution with a structurally related phenolic acid introduces unacceptable variability in target potency, metabolic fate, and experimental reproducibility.

Salvianolic Acid B (121521-90-2): Comparative Quantitative Evidence for Scientific Selection


Salvianolic Acid B vs. Salvianolic Acid A: DPPH and ABTS Radical Scavenging Comparison

In a head-to-head comparison using purified compounds from the same Salvia miltiorrhiza crude extract, salvianolic acid A (Sal A) demonstrated numerically lower EC50 values than salvianolic acid B (Sal B) in both DPPH and ABTS radical scavenging assays. Specifically, Sal A exhibited an EC50 of 1.43 μg/mL (DPPH) and 1.35 μg/mL (ABTS), while Sal B showed an EC50 of 1.81 μg/mL (DPPH) and 1.43 μg/mL (ABTS) [1]. The 21% difference in DPPH EC50 and 6% difference in ABTS EC50 indicate that Sal A is a more potent direct radical scavenger than Sal B under these in vitro conditions. However, Sal B demonstrated superior relative antioxidant capacity when benchmarked against vitamin C via VCEAC (18.59 mg/100 mL for Sal B vs. 12.89 mg/100 mL for danshensu) [2].

antioxidant free radical scavenging oxidative stress

Salvianolic Acid B vs. Rosmarinic Acid, Salvianolic Acid A, and Salvianolic Acid C: GSK-3β Inhibition Potency

In a comprehensive kinase inhibition screen of five structurally related rosmarinic and salvianolic acid derivatives, salvianolic acid B (Sal B) exhibited the most potent GSK-3β inhibitory activity with an IC50 of 6.97 ± 0.96 μM [1]. This value was 2.7-fold lower (more potent) than that of rosmarinic acid (IC50 18.53 ± 2.06 μM), 4.7-fold lower than salvianolic acid A (IC50 32.62 ± 1.82 μM), and 19.4-fold lower than salvianolic acid C (IC50 135.50 ± 8.57 μM). Kinase kinetics analysis confirmed that Sal B acts as an ATP-competitive inhibitor, a mechanism not uniformly shared across all tested compounds [1]. In silico modeling further demonstrated that the hydrophobic, π-cation, and hydrophilic interactions of Sal B at ATP and substrate binding sites are critical for this enhanced inhibitory activity [1].

Alzheimer's disease GSK-3β inhibition neurodegeneration kinase assay

Salvianolic Acid B vs. 13 Other Phenolic Acids and Tanshinones: IL-6 and NO Suppression in LPS-Stimulated Macrophages

In a systematic screening of 10 phenolic acids and 4 tanshinones from Salvia miltiorrhiza for anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages, salvianolic acid B (Sal B) demonstrated an IC50 of 59.7 ± 3.9 μM for IL-6 suppression and 8.8 ± 0.6 μM for NO suppression [1]. Among the structurally related compounds tested, Sal B exhibited an IL-6 IC50 that was 1.6-fold more potent than rosmarinic acid (IC50 96.1 ± 7.2 μM) and 2.5-fold more potent than salvianolic acid A (IC50 146.2 ± 10.8 μM for lithospermic acid, a close analog). For NO suppression, Sal B (IC50 8.8 μM) was 4.2-fold more potent than rosmarinic acid (IC50 36.9 ± 0.9 μM) and 3.0-fold more potent than salvianolic acid A (IC50 26.3 ± 1.2 μM for lithospermic acid) [1]. Notably, Sal B exhibited the second-lowest NO IC50 among all 14 compounds tested, surpassed only by dihydrotanshinone I (IC50 4.8 μM) [1].

anti-inflammatory IL-6 NO macrophage cytokine

Salvianolic Acid B vs. Vitamin C (Ascorbic Acid): ABTS Radical Scavenging and VCEAC Ranking

In a direct comparative study evaluating the in vitro radical scavenging and antioxidant activities of danshensu and salvianolic acid B (Sal B) alongside vitamin C (ascorbic acid) as a reference standard, Sal B demonstrated superior antioxidant capacity when quantified as vitamin C equivalent antioxidant capacity (VCEAC) [1]. By ABTS radical assay, the relative VCEAC values (mg/100 mL) ranked in the order: salvianolic acid B (18.59) > danshensu (12.89) > vitamin C (10.00) [1]. Both danshensu and Sal B exhibited higher scavenging activities against free hydroxyl radicals (HO·), superoxide anion radicals (O2·−), DPPH radicals, and ABTS radicals than vitamin C. However, Sal B and danshensu showed weaker iron chelating and hydrogen peroxide (H2O2) scavenging activities than vitamin C [1]. The protective efficiency against hydrogen peroxide-induced human vein vascular endothelial cell damage correlated with the observed antioxidant activity ranking [1].

antioxidant VCEAC ABTS benchmarking vitamin C equivalent

Salvianolic Acid B vs. Danshensu (Salvianic Acid A): VCEAC Antioxidant Ranking

In a head-to-head comparison of two major water-soluble constituents of Salvia miltiorrhiza—salvianolic acid B (Sal B) and danshensu (3-(3,4-dihydroxyphenyl) lactic acid, also known as salvianic acid A)—Sal B consistently outperformed danshensu in multiple antioxidant assays [1]. As expressed as vitamin C equivalent antioxidant capacity (VCEAC), the relative VCEAC values (mg/100 mL) were: salvianolic acid B (18.59) > danshensu (12.89) > vitamin C (10.00) by ABTS radical assay [1]. Structure-activity relationship analysis indicated that the condensation and conjugation of danshensu and caffeic acid units in the tetrameric Sal B structure is critical for its enhanced antioxidant activity compared to the monomeric danshensu [1]. The study authors explicitly concluded that 'salvianolic acid B is superior to danshensu' as a radical scavenger and antioxidant [1].

antioxidant danshensu structure-activity relationship polyphenol

Salvianolic Acid B vs. Benazepril: Distinct Angiogenic Mechanism in Myocardial Infarction Model

In a comparative study evaluating the cardioprotective effects of salvianolic acid B (Sal B) and benazepril (an ACE inhibitor) in a rat large myocardial infarction model, Sal B demonstrated a unique angiogenic mechanism not observed with benazepril treatment [1]. Specifically, Sal B administration resulted in augmented VEGF expression and promotion of angiogenesis in the border zone and remote noninfarcted left ventricular area, whereas benazepril did not induce these pro-angiogenic effects [1]. Both compounds exerted beneficial cardioprotective outcomes, but their mechanistic profiles were distinct: benazepril primarily improved hemodynamic parameters through ACE inhibition, while Sal B promoted tissue repair and recovery through VEGF-mediated angiogenesis [1]. A subsequent meta-analysis of six preclinical studies confirmed that salvianolic acid treatment significantly increased VEGF expression compared to control (P < 0.01), with both Sal A and Sal B contributing to improved blood vessel density [2].

cardioprotection angiogenesis VEGF myocardial infarction pharmacology

Salvianolic Acid B (121521-90-2): Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Alzheimer's Disease Drug Discovery Targeting GSK-3β Inhibition

Salvianolic acid B is the optimal selection among salvianolic and rosmarinic acid derivatives for GSK-3β-targeted Alzheimer's disease research. With an IC50 of 6.97 ± 0.96 μM, Sal B exhibits 2.7-fold greater potency than rosmarinic acid, 4.7-fold greater potency than salvianolic acid A, and 19.4-fold greater potency than salvianolic acid C in direct kinase inhibition assays [1]. Its validated ATP-competitive mechanism of action [1] provides a defined pharmacological starting point for structure-activity relationship studies and lead optimization campaigns. Procurement specifications should verify HPLC purity ≥ 98% and confirm the absence of salvianolic acid A contamination, which would confound GSK-3β inhibition data.

Macrophage-Mediated Inflammation Studies Requiring IL-6 and NO Suppression

For investigations of inflammatory cytokine production in LPS-stimulated macrophage models, salvianolic acid B offers demonstrably superior potency compared to closely related analogs. Sal B suppresses IL-6 production with an IC50 of 59.7 ± 3.9 μM (1.6-fold more potent than rosmarinic acid and 2.5-fold more potent than salvianolic acid A) and suppresses NO production with an IC50 of 8.8 ± 0.6 μM (4.2-fold more potent than rosmarinic acid) [1]. These quantitative advantages translate to lower compound consumption and reduced solvent exposure in cell-based assays. Users should note that Sal B's anti-inflammatory activity is structurally dependent on its tetrameric polyphenolic architecture and may degrade if improperly stored.

Cardiovascular Research: Myocardial Infarction and Angiogenesis Studies

Salvianolic acid B is uniquely suited for myocardial infarction studies requiring combined cardioprotective and pro-angiogenic outcomes. In direct comparative studies, Sal B augmented VEGF expression and promoted angiogenesis in the border and remote noninfarcted left ventricular area—effects not observed with the ACE inhibitor benazepril [1]. A meta-analysis of six preclinical studies confirmed that salvianolic acid treatment significantly increases VEGF expression compared to control (P < 0.01), with Sal B specifically contributing to improved blood vessel density [2]. This distinct angiogenic mechanism differentiates Sal B from both pharmaceutical comparators and other salvianolic acid derivatives, making it the compound of choice for myocardial repair and ischemic tissue recovery research.

Standardized Quality Control Reference Material for Salvia miltiorrhiza-Based Products

Salvianolic acid B serves as the designated marker compound in the Chinese Pharmacopoeia for quality control of Salvia miltiorrhiza (Danshen) and its preparations [1]. As the most abundant water-soluble phenolic acid in Danshen roots (peaking at 35.82 ± 8.51 mg/g dry weight and representing 4.13–7.15% of root mass), Sal B is the analytically most accessible and quantitatively representative constituent for standardization purposes [2]. Its stability in solid form under accelerated storage conditions (stable for 6 months at 40°C and 75% RH when packaged in aluminum foil bags) makes it suitable for use as a USP reference standard [3][4]. Quality control laboratories and manufacturers of Danshen-derived nutraceutical or pharmaceutical preparations should prioritize Sal B as their primary analytical reference compound.

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